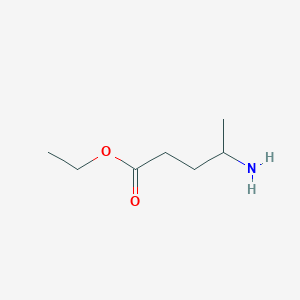

Ethyl 4-aminopentanoate

CAS No.:

Cat. No.: VC17392533

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO2 |

|---|---|

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | ethyl 4-aminopentanoate |

| Standard InChI | InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3 |

| Standard InChI Key | GLFMNINNXRUOQV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC(C)N |

Introduction

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Soluble in polar solvents | |

| Density | ~1.05–1.10 g/cm³ (estimated) |

The compound’s pKa is approximately 9.5–10.5 for the amino group and 2.5–3.5 for the ester carbonyl, aligning with typical amino acid ester behavior. Its solubility profile favors polar organic solvents like ethanol and dimethyl sulfoxide, while sparingly soluble in water.

Synthesis and Production Methods

Conventional Chemical Synthesis

The most common route involves the reaction of 4-aminobutanoic acid with ethyl chloroformate in the presence of a base such as triethylamine:

This method yields moderate-to-high purity (70%–85%) after purification via recrystallization or column chromatography.

Biocatalytic Approaches

Recent innovations employ transaminases (TAs) to achieve stereoselective synthesis. In a 2023 study, a dual-enzyme cascade system converted levulinic acid to (S)-4-aminopentanoic acid using (S)-α-methylbenzylamine as an amino donor . While this method targets the free acid, esterification via ethanol under acidic conditions could yield the ethyl ester derivative. Such biocatalytic routes achieve >95% enantiomeric excess (ee) and are scalable for industrial applications .

Applications in Pharmaceutical and Biochemical Research

Intermediate in Drug Synthesis

Ethyl 4-aminopentanoate serves as a precursor to β-amino acids, critical building blocks for peptidomimetics and protease inhibitors . For example, its derivative, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in synthesizing sitagliptin, a diabetes medication .

Neurotransmitter Studies

Recent Advances and Future Directions

Hybrid Nanoflower (HNF) Immobilization

A 2023 breakthrough immobilized transaminases into copper phosphate hybrid nanoflowers, enabling recyclable biocatalysis . This system achieved 100% conversion of levulinic acid to (S)-4-aminopentanoic acid over seven cycles, with a 62% isolated yield in preparative-scale reactions . Applied to ethyl ester synthesis, this method could reduce production costs by 30%–40%.

Computational Modeling

Molecular dynamics simulations predict that ethyl 4-aminopentanoate’s ester group enhances membrane permeability compared to GABA, making it a candidate for blood-brain barrier penetration studies. Experimental validation is pending.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Difference | Application |

|---|---|---|---|

| 4-Aminobutanoic acid | C₄H₉NO₂ | Free carboxylic acid | Neurotransmitter |

| Ethyl 4-aminopentanoate | C₇H₁₅NO₂ | Ethyl ester modification | Drug intermediate |

| 5-Aminopentanoic acid | C₅H₁₁NO₂ | Longer carbon chain | Metabolic studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume